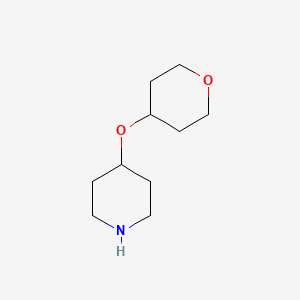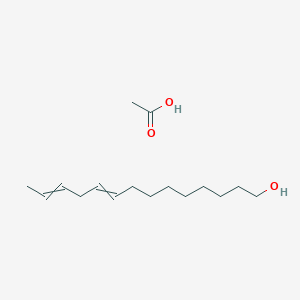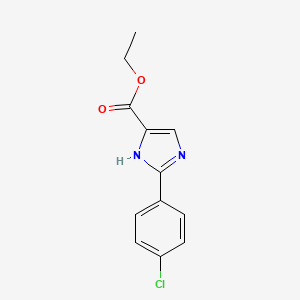
4-(Oxan-4-yloxy)piperidine
Overview
Description
4-(Oxan-4-yloxy)piperidine is a chemical compound with the molecular formula C10H19NO2. It is also known by its IUPAC name, 4-(tetrahydro-2H-pyran-4-yloxy)piperidine. This compound is characterized by the presence of a piperidine ring bonded to a tetrahydropyran ring through an oxygen atom. It has a molecular weight of 185.27 g/mol and is typically found in an oily form .
Mechanism of Action
Mode of Action
Related compounds such as piperidine have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These interactions can lead to various cellular changes, including inhibition of cell migration and cell cycle arrest .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in cell migration and cell cycle regulation . The downstream effects of these interactions can include changes in cell behavior and function .
Result of Action
Related compounds have been shown to inhibit cell migration and induce cell cycle arrest , which could potentially lead to a decrease in the proliferation of certain cell types.
Preparation Methods
The synthesis of 4-(Oxan-4-yloxy)piperidine involves the reaction of piperidine with tetrahydropyran. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of tetrahydropyran-4-ol. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
4-(Oxan-4-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or tetrahydropyran rings are substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Oxan-4-yloxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
4-(Oxan-4-yloxy)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
4-Piperidinol: A hydroxylated derivative of piperidine, used as an intermediate in pharmaceutical synthesis.
Piperidine-4-carboxylic acid: A carboxylated derivative, used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its combination of piperidine and tetrahydropyran rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(oxan-4-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSVGKWIHLFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)




![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1424358.png)



![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)


![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)

